![molecular formula C18H16N2O2S B3863707 2-(1H-indol-3-yl)-1-(methylsulfonyl)-1,2-dihydroquinoline CAS No. 313526-25-9](/img/structure/B3863707.png)
2-(1H-indol-3-yl)-1-(methylsulfonyl)-1,2-dihydroquinoline
Overview
Description
2-(1H-indol-3-yl)-1-(methylsulfonyl)-1,2-dihydroquinoline is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicine and drug development. This compound is a member of the quinoline family, which is known for its diverse pharmacological properties.
Scientific Research Applications
2-(1H-indol-3-yl)-1-(methylsulfonyl)-1,2-dihydroquinoline has been extensively studied for its potential applications in medicine and drug development. Several scientific studies have reported that this compound exhibits anticancer, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-(methylsulfonyl)-1,2-dihydroquinoline is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
2-(1H-indol-3-yl)-1-(methylsulfonyl)-1,2-dihydroquinoline has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound induces apoptosis (programmed cell death) in cancer cells, inhibits the growth of bacteria, and reduces the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-indol-3-yl)-1-(methylsulfonyl)-1,2-dihydroquinoline in lab experiments is its diverse pharmacological properties. This compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a useful tool for studying various disease processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(1H-indol-3-yl)-1-(methylsulfonyl)-1,2-dihydroquinoline. One area of interest is the development of new synthetic methods for this compound that improve its yield and purity. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and drug development.
properties
IUPAC Name |
2-(1H-indol-3-yl)-1-methylsulfonyl-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23(21,22)20-17-9-5-2-6-13(17)10-11-18(20)15-12-19-16-8-4-3-7-14(15)16/h2-12,18-19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGLSMXZLCUEFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(C=CC2=CC=CC=C21)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197246 | |
Record name | 1,2-Dihydro-2-(1H-indol-3-yl)-1-(methylsulfonyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2-(1H-indol-3-yl)-1-(methylsulfonyl)quinoline | |
CAS RN |
313526-25-9 | |
Record name | 1,2-Dihydro-2-(1H-indol-3-yl)-1-(methylsulfonyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313526-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-(1H-indol-3-yl)-1-(methylsulfonyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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